molecular formula C25H21N3O6S B12424753 Pde5-IN-2

Pde5-IN-2

Cat. No.: B12424753
M. Wt: 491.5 g/mol
InChI Key: VNWKVRSLWCIUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pde5-IN-2 is a compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are known for their ability to block the degradative action of cyclic guanosine monophosphate-specific phosphodiesterase type 5 on cyclic guanosine monophosphate in smooth muscle cells. This action leads to various therapeutic effects, particularly in the treatment of erectile dysfunction and pulmonary arterial hypertension .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Pde5-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

Comparison with Similar Compounds

Pde5-IN-2 is compared with other similar compounds such as sildenafil, tadalafil, vardenafil, and avanafil. These compounds share a common mechanism of action but differ in their potency, onset time, and duration of action . For instance:

This compound stands out due to its unique binding interactions and potential for higher specificity and potency .

Properties

Molecular Formula

C25H21N3O6S

Molecular Weight

491.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-8-hydroxy-6-(2-methoxyethylamino)-1-(1,3-thiazol-2-yl)-2H-chromeno[2,3-c]pyrrol-9-one

InChI

InChI=1S/C25H21N3O6S/c1-31-6-4-26-14-10-16(29)20-19(11-14)34-24-15(8-13-2-3-17-18(9-13)33-12-32-17)28-22(21(24)23(20)30)25-27-5-7-35-25/h2-3,5,7,9-11,26,28-29H,4,6,8,12H2,1H3

InChI Key

VNWKVRSLWCIUCC-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CC(=C2C(=C1)OC3=C(NC(=C3C2=O)C4=NC=CS4)CC5=CC6=C(C=C5)OCO6)O

Origin of Product

United States

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